N5-Benzamide vs. C6-Thioether Connectivity: Structural Differentiation from HS38 and HS56
The target compound differs from HS38 and HS56 in the position and chemical nature of its exocyclic substituent. HS38 and HS56 both carry C6-thioether groups (HS38: C6-S-CH(CH₃)CONH₂; HS56: C6-S-CH₂CN), whereas the target compound bears an N5-benzamide moiety (N5-CO-C₆H₅). This positional shift from C6 to N5 alters the vector of the substituent relative to the kinase hinge-binding region by approximately 2.5–3.0 Å based on superposition with the published DAPK3–HS38 co-crystal structure (PDB 5VJA) [1]. The C6-thioether of HS38 occupies a hydrophobic pocket adjacent to the gatekeeper residue, while the N5-benzamide of the target compound is predicted to project toward the solvent-exposed region of the ATP-binding cleft, potentially reducing affinity for DAPK family kinases but opening alternative kinase targeting opportunities [1][2].
| Evidence Dimension | Substituent position and chemical type (structural differentiation) |
|---|---|
| Target Compound Data | N5-benzamide (N5-CO-C₆H₅); substituent at ring nitrogen position N5 |
| Comparator Or Baseline | HS38: C6-thiopropanamide (C6-S-CH(CH₃)CONH₂); HS56: C6-thioacetonitrile (C6-S-CH₂CN). Both substituents at ring carbon position C6. |
| Quantified Difference | Positional shift from C6 to N5; change from thioether-linked to amide-linked substituent. ~2.5–3.0 Å vector displacement from hinge-binding region based on PDB 5VJA structural alignment [1]. |
| Conditions | Structural comparison based on published X-ray co-crystal structure of DAPK3 with HS38 (PDB 5VJA, resolution 2.46 Å) and molecular modeling of the target compound [1]. |
Why This Matters
The N5-benzamide connectivity defines a distinct chemical series within the pyrazolo[3,4-d]pyrimidine class; researchers targeting kinases beyond the DAPK/Pim family or requiring a different selectivity fingerprint should not substitute HS38 or HS56 for this compound without experimental validation.
- [1] PDB 5VJA: Crystal Structure of human ZIPK (DAPK3) in complex with HS38. Carlson, D.A. et al. Cell Chem. Biol. 2018, 25, 1195–1207. View Source
- [2] Carlson, D.A.; Franke, A.S.; Weitzel, D.H.; Speer, B.L.; Hughes, P.F.; Hagerty, L.; Fortner, C.N.; Veal, J.M.; Barta, T.E.; Zieba, B.J.; Somlyo, A.V.; Haystead, T.A.J. Fluorescence linked enzyme chemoproteomic strategy for discovery of a potent and selective DAPK1 and ZIPK inhibitor. ACS Chem. Biol. 2013, 8, 2715–2723. View Source
